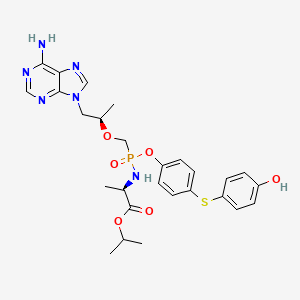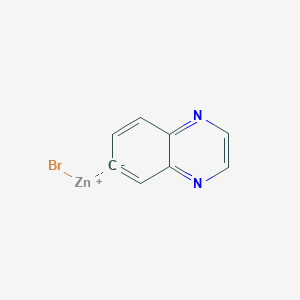
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and a pyrimidine ring with dimethyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-methoxypyridine, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to introduce the methyl group at the 3-position.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Coupling Reaction: The pyridine and pyrimidine intermediates are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Additionally, continuous flow chemistry techniques may be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-N-((2-methoxypyridin-3-yl)methyl)-2-phenylcyclopropan-1-amine: This compound shares a similar pyridine structure but differs in the cyclopropane moiety.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another compound with a methoxypyridine structure but includes borate and sulfonamide groups.
Uniqueness
n-((2-Methoxypyridin-3-yl)methyl)-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H16N4O |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
N-[(2-methoxypyridin-3-yl)methyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C13H16N4O/c1-9-7-10(2)17-13(16-9)15-8-11-5-4-6-14-12(11)18-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
Clé InChI |
JOMFVPPCHHOZFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NCC2=C(N=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




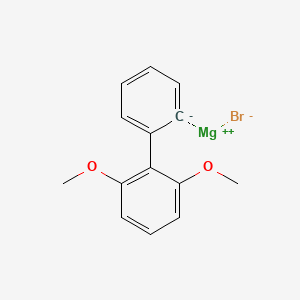
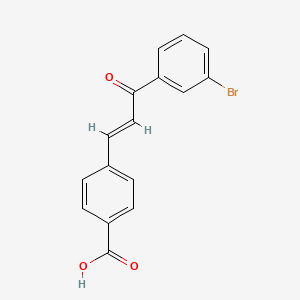
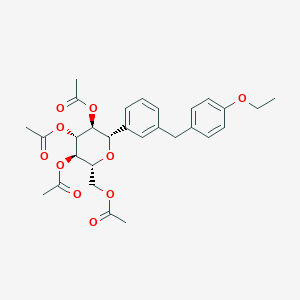
![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)
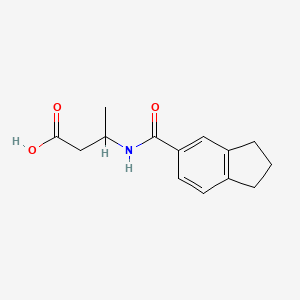

![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)

